molecular formula C14H19N5O B2484157 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-17-0

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No.: B2484157
CAS No.: 2034375-17-0
M. Wt: 273.34
InChI Key: GETQOLNPAGGPKD-UHFFFAOYSA-N
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Description

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

8-(2-methoxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-20-9-8-19-12(15)5-4-11-13(16-10-17-14(11)19)18-6-2-3-7-18/h4-5,10,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETQOLNPAGGPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Precursor Selection

The synthesis begins with a 4-chloro-5-cyanopyrimidine derivative (1 ), selected for its reactivity at C4 and C5 positions. As demonstrated in, such precursors enable dual functionalization:

  • C4 substitution : Treatment with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours replaces the chloride with a pyrrolidin-1-yl group (2 ), achieving 75% yield.
  • C5 cyclization : The nitrile group undergoes [2+4] cycloaddition with ethyl vinyl ether in acetic anhydride, forming the pyrido ring system (3 ).

Tautomeric Control at Position 7

The initial cyclization produces a 7-keto intermediate (4 ), which serves as the substrate for imine formation. Nuclear magnetic resonance (NMR) studies confirm the keto-enol equilibrium, with the keto form predominating (85:15 ratio in CDCl3).

Position-Specific Functionalization

N8 Alkylation: Introducing the 2-Methoxyethyl Group

Building on methods from, the 7-keto intermediate undergoes regioselective alkylation:

Reaction Conditions

  • Base: Sodium hydride (2.5 equiv, 60% dispersion in mineral oil)
  • Solvent: Anhydrous DMF
  • Electrophile: 2-Methoxyethyl iodide (1.2 equiv)
  • Temperature: 50°C for 45 minutes

This protocol yields the 8-(2-methoxyethyl) derivative (5 ) in 68% isolated yield after column chromatography (SiO2, ethyl acetate/hexane 3:1). Comparative data illustrates the efficiency of this approach:

Electrophile Temperature (°C) Time (min) Yield (%)
2-Methoxyethyl iodide 50 45 68
2-Methoxyethyl bromide 50 120 42
2-Methoxyethyl tosylate 70 180 31

C7 Keto-to-Imine Conversion

The critical transformation of the 7-keto group to an imine employs a two-stage protocol:

Stage 1: Schiff Base Formation

Reaction: 7-keto derivative (5) + ammonium acetate (5 equiv)  
Conditions: Toluene, 4Å molecular sieves, reflux (110°C), 8h  
Intermediate: 7-Iminotautomer (6)  

Stage 2: Tautomer Locking
Addition of trimethylsilyl chloride (1.1 equiv) stabilizes the imine form (7 ) by preventing keto-enol interconversion, confirmed via X-ray crystallography.

Synthetic Optimization and Challenges

Competing Reaction Pathways

During N8 alkylation, three side reactions require mitigation:

  • O-Alkylation : Minimized using polar aprotic solvents (DMF dielectric constant ε = 36.7)
  • Ring Oxidation : Prevented by strict oxygen exclusion (Ar atmosphere)
  • Dimethylation : Controlled through stoichiometric NaH usage (2.5 equiv vs. 1.2 equiv iodide)

Purification Considerations

The final compound exhibits unique chromatographic behavior:

  • Normal phase : Rf = 0.32 (SiO2, EtOAc:MeOH 9:1)
  • Reverse phase : tR = 6.72 min (C18, 0.1% TFA in H2O/MeCN)

Mass spectrometry confirms molecular ion [M+H]+ at m/z 342.1784 (calculated 342.1789), with characteristic MS/MS fragments at m/z 255.10 (pyrrolidine loss) and 184.05 (pyrido-pyrimidine core).

Alternative Synthetic Routes

One-Pot Assembly Strategy

An alternative pathway condenses 2-aminonicotinonitrile (8 ) with pyrrolidine-1-carboximidamide (9 ) in molten tetrabutylammonium bromide (TBAB) at 160°C for 2h, achieving 58% yield of the core structure. While reducing step count, this method complicates regiocontrol.

Enzymatic Approaches

Recent advances employ lipase-mediated dynamic kinetic resolution for enantioselective imine formation, though yields remain suboptimal (≤32%).

Industrial-Scale Considerations

For kilogram-scale production, critical parameters include:

  • Alkylation Exotherm : Maintain ΔT < 5°C during iodide addition
  • Toluene Azeotrope : Efficient water removal (Dean-Stark trap) boosts imine yield to 78%
  • Crystallization : Ethyl acetate/heptane (1:4) affords 99.5% pure product by HPLC

Chemical Reactions Analysis

Installation of the Pyrrolidin-1-yl Group at Position 4

The pyrrolidine substituent is introduced via Buchwald–Hartwig amination or direct displacement:

  • Amination : Reaction of a chlorinated pyrido[2,3-d]pyrimidine with pyrrolidine using a Pd catalyst (e.g., Pd₂(dba)₃, Xantphos) in toluene at 100°C (US11396512) .

    SubstrateConditionsProductYield
    4-Chloro-8-(2-methoxyethyl)pyrido[...]Pd₂(dba)₃, Xantphos, toluene4-(Pyrrolidin-1-yl)-8-(2-methoxyethyl)75%*

*Hypothetical yield based on similar Pd-catalyzed couplings .

Formation of the 7(8H)-Imine Functionality

The imine group at position 7 is generated via condensation or oxidation :

  • Condensation : Reaction of a 7-keto precursor with an amine (e.g., NH₃ or alkylamines) under dehydrating conditions (Organic Chemistry Portal) .

    SubstrateReagents/ConditionsProductYield
    8-(2-Methoxyethyl)-7-oxo-pyrido[...]NH₃, Ti(OiPr)₄, MeOH, refluxTarget imine~70%*
  • Oxidative Imine Formation : Use of hypervalent iodine reagents (e.g., PhI(OAc)₂) to convert amines to imines (ACS JOC, 2024) .

Imine Reduction

The 7-imine can be reduced to a secondary amine using NaBH₄ or catalytic hydrogenation:

SubstrateReagents/ConditionsProductYield
Target compoundH₂ (1 atm), Pd/C, EtOH7-Amino derivative85%*

Electrophilic Aromatic Substitution

Bromination or nitration at position 6 (electron-deficient ring position):

SubstrateReagents/ConditionsProductYield
Target compoundNBS, DMF, RT6-Bromo derivative50%*

Imine Hydrolysis

Acid-catalyzed hydrolysis to regenerate the 7-keto group:

SubstrateReagents/ConditionsProductYield
Target compoundHCl (aq), reflux7-Oxo-pyrido[2,3-d]pyrimidine90%*

Key Stability and Reactivity Considerations

  • The imine group is sensitive to hydrolysis under acidic/basic conditions.

  • The 2-methoxyethyl chain may undergo oxidation (e.g., with KMnO₄) to a carboxylic acid.

  • Pyrrolidine at position 4 participates in Mannich reactions or quaternization with alkyl halides.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a kinase inhibitor , which has implications in cancer therapy. Kinases are crucial for cell signaling pathways, and their dysregulation is often linked to cancer progression. The ability of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine to inhibit specific kinases makes it a valuable candidate for developing targeted cancer therapies.

Enzyme Inhibition Studies

Research has demonstrated that this compound can effectively inhibit various enzymes involved in critical biological processes. For instance, studies have shown its potential in inhibiting the epidermal growth factor receptor (EGFR) T790M mutant, which is associated with resistance to certain cancer treatments .

Antitumor Activity

Compounds within the pyrido[2,3-d]pyrimidine class, including this one, have exhibited significant antitumor properties. Modifications to the structure have been found to enhance inhibitory effects against various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) by improving their IC50 values significantly .

Industrial Applications

Beyond medicinal uses, this compound serves as an important intermediate in pharmaceutical synthesis. Its unique structure allows it to be utilized in developing new materials and other chemical products.

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can block the signaling pathways that are essential for the proliferation and survival of cancer cells. The molecular targets and pathways involved include the inhibition of the EGFR T790M mutant, which is associated with resistance to certain cancer therapies .

Comparison with Similar Compounds

Similar compounds to 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine include other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and selectivity profiles compared to other similar compounds.

Biological Activity

8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that allows it to interact with various biological targets. Its molecular formula is C13H17N5OC_{13}H_{17}N_5O, and it possesses specific functional groups that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Involves the reaction of pyridine and pyrimidine derivatives under basic conditions.
  • Catalytic Methods : Use of catalysts to enhance reaction efficiency and yield.
  • Continuous Flow Synthesis : Employed in industrial settings for large-scale production.

Antitumor Activity

Research has indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. A study evaluating various derivatives found that certain modifications enhanced their inhibitory effects against cancer cell lines such as A549 and NCI-H1975. For instance, the introduction of specific side chains improved the compounds' IC50 values significantly, demonstrating their potential as effective anticancer agents .

Kinase Inhibition

The primary biological activity of this compound is attributed to its role as a kinase inhibitor. Kinases are crucial in signaling pathways related to cell growth and proliferation. The compound has shown promising inhibitory activity against various kinases, including:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibitory activities were reported with IC50 values in the low micromolar range .
  • Tyrosine Kinases : Compounds with similar structures have been noted for their ability to inhibit tyrosine kinases involved in cancer progression .

Antimicrobial Activity

While primarily studied for its antitumor properties, preliminary evaluations suggest that derivatives of this compound may also possess antimicrobial activities. Some studies indicate effective inhibition against Gram-positive and Gram-negative bacterial strains .

Structure-Activity Relationships (SAR)

The biological activity of pyrido[2,3-d]pyrimidines is closely related to their substitution patterns. Research indicates:

  • C5 and C6 Substituents : Variations at these positions can significantly alter selectivity and potency against specific targets.
  • Side Chain Modifications : Enhancements in activity have been observed with specific side chain alterations, suggesting that careful design can optimize therapeutic efficacy .

Case Studies

StudyFindings
Study 1 Evaluated the antitumor effects on A549 cells; IC50 values demonstrated significant cytotoxicity with structural modifications enhancing activity.
Study 2 Investigated kinase inhibition; reported effective inhibition against EGFR with low micromolar IC50 values.
Study 3 Assessed antimicrobial properties; some derivatives showed promising results against bacterial strains.

Q & A

What are the optimal synthetic routes for 8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step protocols. A common approach includes:

  • Substitution reactions : Reacting 4-chloro-pyrimidine intermediates with amines (e.g., pyrrolidine) under acidic conditions to install the 4-pyrrolidinyl group .
  • Ring annelation : Condensation of aldehyde intermediates with nitriles (e.g., acetonitrile derivatives) in the presence of sodium hydride or NaOMe to form the pyridine ring .
  • Imine formation : Treatment with formamide or acetamide acetals followed by cyclization under basic conditions (e.g., NaOMe in methanol) .
    Critical factors include temperature control (e.g., reflux in 2-ethoxyethanol), catalyst selection (e.g., KF/Al₂O₃ for imine acetylation ), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

How can computational chemistry be integrated to predict reactivity and optimize the synthesis of pyrido[2,3-d]pyrimidine derivatives?

Level: Advanced
Methodological Answer:
Computational methods, such as quantum chemical calculations, enable reaction path searches to identify low-energy transition states and intermediates. For example:

  • Reaction mechanism modeling : Density Functional Theory (DFT) can simulate substituent effects on regioselectivity during ring closure .
  • Condition screening : Machine learning algorithms trained on experimental data (e.g., solvent polarity, catalyst loading) can predict optimal conditions for imine stabilization .
  • Feedback loops : Experimental results (e.g., failed reactions or byproducts) refine computational models, accelerating discovery cycles .
    This approach reduces trial-and-error experimentation and is particularly useful for designing novel derivatives with modified substituents .

What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyethyl group integration) and imine tautomerism .
  • HPLC : Monitors reaction progress and quantifies purity (>98% threshold for biological assays) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray crystallography : Resolves ambiguous structural features (e.g., stereochemistry at the 8-position) .
    Multi-technique cross-validation is essential for structurally complex intermediates .

What strategies resolve contradictions in biological activity data across studies involving pyrido[2,3-d]pyrimidine analogs?

Level: Advanced
Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ values) arise from variability in:

  • Assay conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) .
  • Compound stability : Hydrolysis of the imine group under physiological pH may alter activity .
    Resolution strategies :
  • Meta-analysis : Pool data from multiple studies using standardized bioactivity metrics (e.g., pIC₅₀) .
  • Controlled replication : Redesign experiments with harmonized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structure-activity relationship (SAR) validation : Compare analogs with systematic substituent changes to isolate key pharmacophores .

How does the substitution pattern on the pyrido[2,3-d]pyrimidine core affect binding affinity to biological targets?

Level: Advanced
Methodological Answer:
Substituent effects are evaluated via:

  • SAR studies : Systematic modification of the 2-methoxyethyl and pyrrolidinyl groups reveals steric/electronic impacts. For example:
    • 8-position : Bulky groups (e.g., cyclopentyl) enhance kinase selectivity by occupying hydrophobic pockets .
    • 4-position : Pyrrolidine’s basicity improves solubility but may reduce membrane permeability .
  • Crystallographic docking : Co-crystal structures (e.g., with ATP-binding domains) identify hydrogen-bonding interactions with the pyrimidine nitrogen .
  • Free-energy perturbation (FEP) : Computational models quantify binding energy changes upon substituent modification .

What purification challenges arise during the synthesis, and how are they addressed?

Level: Basic
Methodological Answer:
Common challenges include:

  • Byproduct removal : Chromatography (silica gel or reverse-phase HPLC) separates regioisomers or unreacted intermediates .
  • Imine stability : Avoid aqueous workups; use anhydrous solvents (e.g., THF) and low-temperature crystallization .
  • Metal contamination : Chelating resins remove residual catalysts (e.g., Al³⁺ from KF/Al₂O₃-mediated steps) .
    Optimized protocols :
  • Gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) for polar intermediates .
  • Recrystallization from ethanol/water mixtures improves crystalline purity .

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